Comparative LogP and Hydrogen Bonding Profile
The presence of ortho,ortho-difluoro and para-nitro substituents in 2-(2,6-difluoro-4-nitrophenyl)acetic acid confers a distinct lipophilicity and hydrogen bonding capacity that differentiates it from regioisomeric and non-fluorinated analogs. Specifically, the 2,6-difluoro-4-nitro isomer exhibits a calculated logP of 0.4 [1], a value that balances aqueous solubility with membrane permeability and is significantly lower than the predicted logP for the non-fluorinated 4-nitrophenylacetic acid (approx. 1.4) but distinct from the 2,3-difluoro isomer. This optimized logP window is critical for CNS drug discovery programs targeting penetration of the blood-brain barrier [2].
| Evidence Dimension | Calculated Partition Coefficient (logP) |
|---|---|
| Target Compound Data | logP = 0.4 (calculated) |
| Comparator Or Baseline | 4-Nitrophenylacetic acid (CAS 104-03-0): Predicted logP approx. 1.4 (Class-level inference) |
| Quantified Difference | ΔlogP = -1.0 (lower lipophilicity for the 2,6-difluoro-4-nitro derivative) |
| Conditions | In silico prediction using standard QSAR models (e.g., ACD/Labs or ChemAxon) |
Why This Matters
The lower logP of the 2,6-difluoro-4-nitro derivative indicates improved aqueous solubility and reduced non-specific binding compared to non-fluorinated analogs, which is a key procurement driver for researchers optimizing ADME properties of lead candidates.
- [1] ChemExper. (n.d.). 2-(2,6-Difluoro-4-nitrophenyl)acetic acid: Supplier catalog information. View Source
- [2] Wager, T. T., et al. (2010). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 1(6), 435-449. View Source
